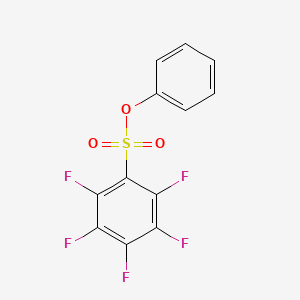
Phenyl pentafluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl pentafluorobenzenesulfonate is an organofluorine compound characterized by a benzene ring substituted with five fluorine atoms and a sulfonate group. This compound is known for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl pentafluorobenzenesulfonate can be synthesized through the reaction of phenol with pentafluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired sulfonate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenyl pentafluorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it susceptible to electrophilic attack, leading to substitution reactions at the meta position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Major Products:
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Phenyl pentafluorobenzenesulfonate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phenyl pentafluorobenzenesulfonate involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. The pentafluorobenzenesulfonate group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. This property is exploited in various synthetic applications to achieve high yields and selectivity.
Comparison with Similar Compounds
Phenyl pentafluorobenzenesulfonate can be compared with other sulfonate esters and fluorinated aromatic compounds:
Similar Compounds: Pentafluorobenzenesulfonyl chloride, phenylsulfur pentafluoride, and pentafluorobenzene.
Uniqueness: The presence of five fluorine atoms and a sulfonate group imparts unique reactivity and stability, distinguishing it from other sulfonate esters and fluorinated compounds.
Properties
CAS No. |
793-75-9 |
|---|---|
Molecular Formula |
C12H5F5O3S |
Molecular Weight |
324.22 g/mol |
IUPAC Name |
phenyl 2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C12H5F5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)21(18,19)20-6-4-2-1-3-5-6/h1-5H |
InChI Key |
KRZWVPZFIQDBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















